5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in Enzyme Inhibition: Class-Level 15-LOX Potency vs. Quercetin
While direct quantitative data for the target compound is not publicly available, class-level evidence from a structurally related 4-ethyl-1,2,4-triazole-3-thiol derivative demonstrates potent 15-lipoxygenase (15-LOX) inhibition. A specific derivative within this class exhibited an IC₅₀ of 0.36 ± 0.15 μM, which represents a significant potency improvement over the reference standard quercetin . The target compound, bearing an aminoethyl side chain, is hypothesized to offer similar or enhanced binding interactions due to additional hydrogen-bonding capacity, making it a compelling candidate for anti-inflammatory target validation.
| Evidence Dimension | 15-LOX enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; structurally similar class member exhibits IC₅₀ = 0.36 ± 0.15 μM |
| Comparator Or Baseline | Quercetin (reference standard) |
| Quantified Difference | Class member is more potent than quercetin; exact fold-difference not specified |
| Conditions | In vitro 15-LOX enzyme inhibition assay |
Why This Matters
This class-level potency suggests that the 4-ethyl-1,2,4-triazole-3-thiol scaffold, when appropriately substituted, can achieve nanomolar-range enzyme inhibition, providing a strong rationale for prioritizing the target compound in inflammation-related research programs.
